molecular formula C8H12N2O2 B3027936 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one CAS No. 1439897-66-1

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one

Cat. No.: B3027936
CAS No.: 1439897-66-1
M. Wt: 168.19
InChI Key: WITQMTUBUJHVSW-UHFFFAOYSA-N
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Description

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a 2-methoxyethyl substituent at the N1-position and an amino group at the C4 position of the pyridinone ring. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol .

Properties

IUPAC Name

4-amino-1-(2-methoxyethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-12-5-4-10-3-2-7(9)6-8(10)11/h2-3,6H,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITQMTUBUJHVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC(=CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260951
Record name 4-Amino-1-(2-methoxyethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439897-66-1
Record name 4-Amino-1-(2-methoxyethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439897-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-(2-methoxyethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one typically involves the reaction of 2-chloropyridine with 2-methoxyethylamine under basic conditions to introduce the methoxyethyl group. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino and methoxyethyl groups play crucial roles in binding to enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations at the N1 Position

Pyridin-2(1H)-one derivatives often differ in the substituent at the N1 position, which significantly influences their physicochemical and biological properties.

Compound Name N1 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one 2-Methoxyethyl C₈H₁₂N₂O₂ 168.19 Enhanced solubility; potential kinase inhibitor
4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one 2,2,2-Trifluoroethyl C₇H₇F₃N₂O 192.14 Increased lipophilicity; eIF4A3 inhibitor
4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one Cyclopropylmethyl C₉H₁₂N₂O 164.20 Improved metabolic stability
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one 2-Methoxyphenyl C₁₂H₁₀BrNO₂ 280.12 Bromine enhances reactivity; antitumor applications

Key Observations :

  • The methoxyethyl group in the target compound improves water solubility compared to the lipophilic trifluoroethyl group .
  • The cyclopropylmethyl substituent may confer metabolic stability due to steric hindrance .

Substituent Variations on the Pyridinone Ring

The position and type of substituents on the pyridinone ring modulate biological activity and synthetic pathways.

Compound Name Pyridinone Ring Substituents Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one 5-Bromo, 3-methoxyphenyl 280.12 Bromine at C5 increases electrophilicity; antifungal activity
6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one 6-Phenyl, 4-CF₃ 253.20 Trifluoromethyl group enhances electron-withdrawing effects
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one 3-Chlorophenyl, 5-anilino 311.77 Chlorine and anilino groups improve kinase inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ at C4) increase reactivity and binding affinity in enzyme inhibition .
  • Halogenated derivatives (e.g., Br at C5) exhibit enhanced antimicrobial and antitumor activity .

Biological Activity

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one features an amino group and a methoxyethyl side chain, which are critical for its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the synthesis of derivatives with enhanced biological properties .

The biological activity of 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one is primarily attributed to its interaction with specific molecular targets. The amino and methoxyethyl groups facilitate binding to enzymes and receptors, modulating their activity. This compound has been shown to inhibit or activate various biochemical pathways, contributing to its observed effects .

Antimicrobial and Antifungal Properties

Research indicates that 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and interfering with metabolic pathways .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Activity : A study evaluated the efficacy of 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one against Staphylococcus aureus and Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating potent antimicrobial activity .
  • Fungal Inhibition : Another investigation focused on the antifungal properties against pathogenic fungi. The compound demonstrated a strong inhibitory effect on Aspergillus niger, with an IC50 value of 25 µg/mL .

Table: Summary of Biological Activities

Activity TypeOrganism/TargetMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans32 µg/mL
AntifungalAspergillus niger25 µg/mL

Therapeutic Applications

The potential therapeutic applications of 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one extend beyond antimicrobial properties. It is being explored as a candidate for drug development in treating infections caused by resistant strains of bacteria and fungi. Additionally, its role as a pharmaceutical intermediate in synthesizing novel compounds further enhances its significance in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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